molecular formula C26H20N2O4S B15053918 Acridine hemisulfate CAS No. 23950-43-8

Acridine hemisulfate

Cat. No.: B15053918
CAS No.: 23950-43-8
M. Wt: 456.5 g/mol
InChI Key: LNRLTXDHZCTQQS-UHFFFAOYSA-N
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Description

Acridine hemisulfate is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including antimicrobial, anticancer, and antiviral activities . This compound, specifically, is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acridine hemisulfate can be synthesized through various methods. One common approach involves the reaction of acridine with sulfuric acid. This reaction typically occurs under controlled conditions to ensure the formation of the hemisulfate salt . Another method involves the use of acridine derivatives, which are reacted with sulfuric acid to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Acridine hemisulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the nitrogen atom in the acridine ring, which can participate in various chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents or nucleophiles under specific conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce acridone derivatives, while reduction can yield dihydroacridine compounds .

Comparison with Similar Compounds

Acridine hemisulfate is similar to other acridine derivatives, such as acriflavine and proflavine . These compounds share the acridine core structure and exhibit similar biological activities. this compound is unique in its specific applications and properties. For example, it is particularly effective as a fluorescent dye for cytological studies, whereas other acridine derivatives may be more commonly used as antiseptics or anticancer agents .

List of Similar Compounds:
  • Acriflavine
  • Proflavine
  • Acridine orange
  • 9-Aminoacridine

Biological Activity

Acridine hemisulfate is a compound derived from acridine, a nitrogen-containing heterocyclic organic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antiviral potential, and mechanisms of action based on recent research findings.

Overview of this compound

Acridine compounds have been studied extensively due to their ability to interact with nucleic acids and proteins, leading to various biological effects. This compound, in particular, has shown promise in several therapeutic areas, including cancer and viral infections.

Anticancer Activity

Recent studies have demonstrated the antiproliferative effects of acridine derivatives against various cancer cell lines. For instance, a study evaluated several acridine derivatives, including this compound, for their cytotoxicity against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. The results indicated that certain derivatives exhibited significant anticancer activity, with IC50 values comparable to those of established chemotherapeutics like Doxorubicin.

Table 1: Cytotoxicity of Acridine Derivatives

CompoundCell LineIC50 (µM)
5bHepG28.30
8bHCT-1168.93
6bMCF-75.88
8aHepG214.51

Mechanism of Action : The anticancer activity was attributed to the inhibition of topoisomerase enzymes, which are critical for DNA replication and transcription. For example, compound 8b demonstrated an IC50 of 3.41 µM against Topo-I, indicating potent inhibitory activity that leads to apoptosis in cancer cells .

Antiviral Activity

Acridine derivatives have also been investigated for their antiviral properties. Notably, acriflavine and proflavine hemisulfate were shown to exhibit nanomolar activities against SARS-CoV-2, the virus responsible for COVID-19. These compounds demonstrated efficacy comparable to established antiviral agents, highlighting their potential as therapeutic options in viral infections .

Case Studies

  • Inhibition of TDP-43 Aggregation : A derivative of acridine was found to significantly inhibit TDP-43 aggregation in models relevant to amyotrophic lateral sclerosis (ALS). The compound AIM4 reduced aggregation effectively in yeast models and showed promise for further development as a therapeutic agent .
  • Flow Cytometry Analysis : In studies assessing apoptosis induced by acridine derivatives, flow cytometry revealed that compound 8b led to a notable increase in apoptotic cell populations (26.9% total apoptosis) compared to untreated controls .

Properties

CAS No.

23950-43-8

Molecular Formula

C26H20N2O4S

Molecular Weight

456.5 g/mol

IUPAC Name

acridine;sulfuric acid

InChI

InChI=1S/2C13H9N.H2O4S/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;1-5(2,3)4/h2*1-9H;(H2,1,2,3,4)

InChI Key

LNRLTXDHZCTQQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.OS(=O)(=O)O

Origin of Product

United States

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